molecular formula C14H11N3O4S2 B8325878 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-4-methylbenzoic acid

2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-4-methylbenzoic acid

Cat. No. B8325878
M. Wt: 349.4 g/mol
InChI Key: FRNMZXLFUMQVLR-UHFFFAOYSA-N
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Patent
US07855292B2

Procedure details

A solution of 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-4-methylbenzoic acid methyl ester (1.22 g, 3.36 mmol) in 3:1 THF/water (10 mL) was treated with LiOH.H2O (1.41 g, 33.6 mmol) and was stirred at rt for 16 h. The mixture was acidified with 1 N HCl, and the resulting precipitate was collected by filtration, washing with water. Drying in air provided the title acid as a tan solid (0.89 g, 2.5 mmol, 74%). 1H NMR (500 MHz, CDCl3): 11.16 (s, 1H), 8.38 (dd, J=7.0, 1.0, 1H), 8.22 (dd, J=8.8, 1.0, 1H), 7.84 (d, J=8.1, 1H), 7.71 (dd, J=8.8, 7.1, 1H), 7.56 (br s, 1H), 6.83 (br d, J=8.4, 1H), 2.32 (s, 3H).
Name
2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-4-methylbenzoic acid methyl ester
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:24])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[NH:11][S:12]([C:15]1[C:20]2=[N:21][S:22][N:23]=[C:19]2[CH:18]=[CH:17][CH:16]=1)(=[O:14])=[O:13].O[Li].O.Cl>C1COCC1.O>[N:23]1[S:22][N:21]=[C:20]2[C:15]([S:12]([NH:11][C:5]3[CH:6]=[C:7]([CH3:10])[CH:8]=[CH:9][C:4]=3[C:3]([OH:24])=[O:2])(=[O:13])=[O:14])=[CH:16][CH:17]=[CH:18][C:19]=12 |f:1.2,4.5|

Inputs

Step One
Name
2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-4-methylbenzoic acid methyl ester
Quantity
1.22 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C)NS(=O)(=O)C1=CC=CC=2C1=NSN2)=O
Name
LiOH.H2O
Quantity
1.41 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
Drying in air

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=C2C(=NS1)C(=CC=C2)S(=O)(=O)NC2=C(C(=O)O)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.5 mmol
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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